2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-14-4-6-16(7-5-14)22-10-8-21(9-11-22)13-18(24)20-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJMNXOGZTYMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-fluorophenylpiperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production would also focus on ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide (CAS No. 882081-62-1) is a synthetic organic molecule with potential applications in pharmacology and medicinal chemistry. This article explores its applications, particularly in the context of scientific research, including its biological activities, mechanisms of action, and therapeutic potentials.
Molecular Formula
- C : 18
- H : 19
- F : 1
- N : 4
- O : 3
Molecular Weight
- 358.37 g/mol
Structural Features
The compound features a piperazine ring substituted with a fluorophenyl group, which is known for enhancing biological activity through improved binding affinity to target receptors.
Pharmacological Studies
Research indicates that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide exhibit significant pharmacological activities, particularly in the central nervous system (CNS). The piperazine moiety is often associated with antidepressant and anxiolytic effects. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Anticancer Research
Preliminary studies suggest that this compound may have anticancer properties. The nitrophenyl group has been implicated in the inhibition of cancer cell proliferation. For example, compounds with similar structural frameworks have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential mechanism of action through apoptosis induction or cell cycle arrest.
Neuropharmacology
The compound's structure suggests potential use as a neuropharmaceutical agent. Research into piperazine derivatives has shown promise in treating conditions such as schizophrenia and depression. The interaction of this compound with serotonin receptors could lead to the development of new treatments for mood disorders.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of compounds like this one is crucial for drug development. Modifications to the piperazine or nitrophenyl groups can significantly alter biological activity, making it a valuable subject for SAR studies aimed at optimizing efficacy and reducing side effects.
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that compounds with similar structures to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide showed increased locomotor activity and reduced immobility in forced swim tests, suggesting an enhancement in mood-related behaviors.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes The fluorophenyl and nitrophenyl groups contribute to its binding affinity and specificity The compound may modulate the activity of these targets, leading to various biological effects
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine ring and the acetamide-linked aromatic group. Below is a comparative analysis based on evidence:
*Calculated based on molecular formula.
Key Observations :
- Electron-withdrawing vs.
- Melting points : Thiazole-containing analogs (e.g., compound 15 in ) exhibit higher melting points (269–270°C) due to rigid aromatic systems and crystal packing efficiency .
Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide, with the molecular formula , is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a fluorophenyl group and a nitrophenyl group, which contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
- CAS Number : 882081-62-1
- Molecular Weight : 358.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. The presence of the fluorophenyl and nitrophenyl groups enhances its binding affinity, which may lead to modulation of biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with neurotransmitter systems and enzyme inhibition.
Biological Activity Overview
Research indicates that 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide exhibits several biological activities, including:
- Antimicrobial Activity : Initial studies have shown that compounds with similar piperazine structures can exhibit antibacterial and antifungal properties. For instance, derivatives of piperazine have been reported to demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : Some studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines, although comprehensive data on its efficacy in this area is limited.
Antimicrobial Studies
A comparative study evaluated various piperazine derivatives, including 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide. The results indicated promising antimicrobial activity, particularly against S. aureus and E. coli, with MIC values suggesting effective inhibition .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide | TBD | TBD |
Cytotoxicity Assessment
In vitro assessments have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. While specific data for this compound is lacking, related piperazine derivatives have shown IC50 values in the low micromolar range against melanoma cells . Further investigation into the cytotoxic profile of this compound is warranted.
Q & A
Q. What are the optimized synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between the piperazine and acetamide precursors. Key steps include:
- Reaction Conditions : Refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 6–12 hours to enhance NAS efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure compound. Monitor via TLC (Rf ~0.3–0.5) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to acetamide precursor) and use anhydrous conditions to minimize side products .
Q. What spectroscopic and crystallographic techniques are recommended for structural validation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. Key signals include the piperazine protons (δ 2.8–3.5 ppm) and the nitro group’s aromatic protons (δ 8.0–8.5 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and nitro groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFNO) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor affinity vs. cellular activity) be resolved for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand binding assays (e.g., dopamine D2/D3 receptors) with functional assays (cAMP inhibition or β-arrestin recruitment) to distinguish binding affinity from efficacy .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in cellular models .
- Structural Analog Comparison : Synthesize derivatives with modified fluorophenyl/nitrophenyl groups to isolate pharmacophore contributions .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., serotonin 5-HT). Focus on piperazine-fluorophenyl orientation and acetamide hydrogen bonding .
- QSAR Modeling : Train models on datasets with substituent variations (e.g., Cl, Br, OCH) to predict logP, polar surface area, and IC values .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to identify stable binding conformations .
Q. How can bioavailability and blood-brain barrier (BBB) penetration be optimized for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Synthesize analogs with reduced logP (target ~2–3) via substituent modifications (e.g., replacing nitro with cyano groups) to enhance solubility .
- PAMPA-BBB Assay : Screen compounds using artificial membrane permeability assays to predict BBB penetration .
- Pro-drug Strategies : Introduce ester or carbamate groups on the acetamide moiety to improve absorption, followed by enzymatic cleavage in vivo .
Q. What experimental designs address conflicting data in receptor selectivity profiles?
- Methodological Answer :
- Panels of Receptor Binding Assays : Test against 50+ GPCRs, ion channels, and transporters to identify off-target effects (e.g., Sigma-1 receptor cross-reactivity) .
- Competitive Binding Studies : Use -labeled ligands to calculate Ki values and assess competitive inhibition hierarchies .
- Cryo-EM/Structural Biology : Resolve ligand-receptor complexes to identify binding pocket variances causing selectivity issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
